2,2'-(Azobis((1,1'-biphenyl)-4,4'-diyl))bis(anthra(2,1-d)oxazole-6,11-dione) 2,2'-(Azobis((1,1'-biphenyl)-4,4'-diyl))bis(anthra(2,1-d)oxazole-6,11-dione)
Brand Name: Vulcanchem
CAS No.: 84000-70-4
VCID: VC17010644
InChI: InChI=1S/C54H28N4O6/c59-47-37-5-1-3-7-39(37)49(61)45-41(47)25-27-43-51(45)63-53(55-43)33-13-9-29(10-14-33)31-17-21-35(22-18-31)57-58-36-23-19-32(20-24-36)30-11-15-34(16-12-30)54-56-44-28-26-42-46(52(44)64-54)50(62)40-8-4-2-6-38(40)48(42)60/h1-28H
SMILES:
Molecular Formula: C54H28N4O6
Molecular Weight: 828.8 g/mol

2,2'-(Azobis((1,1'-biphenyl)-4,4'-diyl))bis(anthra(2,1-d)oxazole-6,11-dione)

CAS No.: 84000-70-4

Cat. No.: VC17010644

Molecular Formula: C54H28N4O6

Molecular Weight: 828.8 g/mol

* For research use only. Not for human or veterinary use.

2,2'-(Azobis((1,1'-biphenyl)-4,4'-diyl))bis(anthra(2,1-d)oxazole-6,11-dione) - 84000-70-4

Specification

CAS No. 84000-70-4
Molecular Formula C54H28N4O6
Molecular Weight 828.8 g/mol
IUPAC Name 2-[4-[4-[[4-[4-(6,11-dioxonaphtho[2,3-g][1,3]benzoxazol-2-yl)phenyl]phenyl]diazenyl]phenyl]phenyl]naphtho[2,3-g][1,3]benzoxazole-6,11-dione
Standard InChI InChI=1S/C54H28N4O6/c59-47-37-5-1-3-7-39(37)49(61)45-41(47)25-27-43-51(45)63-53(55-43)33-13-9-29(10-14-33)31-17-21-35(22-18-31)57-58-36-23-19-32(20-24-36)30-11-15-34(16-12-30)54-56-44-28-26-42-46(52(44)64-54)50(62)40-8-4-2-6-38(40)48(42)60/h1-28H
Standard InChI Key BUKOFNJUWJAAPU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=C(O4)C5=CC=C(C=C5)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)C8=CC=C(C=C8)C9=NC1=C(O9)C2=C(C=C1)C(=O)C1=CC=CC=C1C2=O

Introduction

The compound 2,2'-(Azobis((1,1'-biphenyl)-4,4'-diyl))bis(anthra(2,1-d)oxazole-6,11-dione) is a complex organic molecule featuring a unique structure that combines azobenzene and anthraquinone moieties. This compound is characterized by two azobenzene units linked to anthraquinone derivatives, which are known for their photochemical properties. The presence of the azobenzene group allows for reversible photoisomerization, making this compound potentially useful in applications requiring light responsiveness.

Synthesis and Preparation

The synthesis of 2,2'-(Azobis((1,1'-biphenyl)-4,4'-diyl))bis(anthra(2,1-d)oxazole-6,11-dione) involves several steps, typically starting with the preparation of the necessary precursors, such as azobenzene derivatives and anthraquinone-based compounds. The specific synthesis route may vary depending on the availability of starting materials and desired purity levels.

Applications and Future Directions

Given its unique properties, 2,2'-(Azobis((1,1'-biphenyl)-4,4'-diyl))bis(anthra(2,1-d)oxazole-6,11-dione) could be explored in various fields:

  • Photoresponsive Materials: The reversible photoisomerization property makes it suitable for applications in photoresponsive materials, such as optical switches or sensors.

  • Biological Studies: The compound's interaction with biological targets could be studied to explore potential therapeutic applications.

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